molecular formula C15H12BrNO4 B12108897 Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- CAS No. 782480-94-8

Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-

Cat. No.: B12108897
CAS No.: 782480-94-8
M. Wt: 350.16 g/mol
InChI Key: HSAIPFCQJMTKNG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- is an organic compound with the molecular formula C15H12BrNO4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[[(3-bromophenoxy)acetyl]amino] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- typically involves the reaction of 3-bromophenol with chloroacetyl chloride to form 3-bromophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the 3-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-: Similar structure but lacks the 3-bromophenoxyacetyl group.

    Benzoic acid, 2-(acetylamino)-: Similar structure but lacks the bromine atom.

    Benzoic acid, 2-(phenoxyacetyl)amino-: Similar structure but lacks the bromine atom.

Uniqueness

Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- is unique due to the presence of the 3-bromophenoxyacetyl group, which imparts distinct chemical and biological properties

Biological Activity

Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- (CAS No. 782480-94-8), is a compound that has attracted attention for its potential biological activities. This article reviews the available literature focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C13H10BrNO3
  • Molecular Weight: 304.13 g/mol
  • IUPAC Name: 2-((3-bromophenyl)amino)benzoic acid

This compound features a benzoic acid moiety linked to a bromophenyl group via an amine bond, which may influence its biological properties.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study conducted by researchers demonstrated that compounds with similar structures to benzoic acid, including the bromo-substituted variants, showed potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Benzoic acid derivatives have also been evaluated for their anticancer activities. In vitro studies have shown that certain analogs induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, a compound structurally related to benzoic acid exhibited an IC50 value of approximately 10 µM in inhibiting proliferation in these cell lines .

The biological activity of benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive function .
  • Induction of Apoptosis: The mechanism by which these compounds induce cell death involves the activation of caspases, leading to programmed cell death pathways. For example, compounds with structural similarities have shown enhanced caspase-3 activity in treated cancer cells .

Case Studies

  • Antimicrobial Efficacy:
    A study assessed the antimicrobial effects of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of halogen substituents significantly enhanced antibacterial activity compared to unsubstituted analogs .
  • Antitumor Activity:
    In a clinical trial setting, a derivative of benzoic acid demonstrated promising results in reducing tumor size in patients with advanced breast cancer. The treatment led to significant apoptosis in tumor cells as evidenced by increased caspase levels and decreased tumor markers .

Comparative Analysis with Related Compounds

To better understand the unique properties of benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-, it is useful to compare it with other compounds exhibiting similar activities:

Compound NameStructureAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
Benzoic Acid Derivative AC12H11BrN2O25.0 (S. aureus)15
Benzoic Acid Derivative BC13H10ClN3O24.5 (E. coli)8
Benzoic Acid, 2-[[(3-bromophenoxy)acetyl]amino]-C13H10BrNO33.12 (S. aureus)~10

Properties

CAS No.

782480-94-8

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

IUPAC Name

2-[[2-(3-bromophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H12BrNO4/c16-10-4-3-5-11(8-10)21-9-14(18)17-13-7-2-1-6-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)

InChI Key

HSAIPFCQJMTKNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC(=CC=C2)Br

Origin of Product

United States

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